2-(2-Bromophenyl)oxane
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Overview
Description
2-(2-Bromophenyl)oxane is an organic compound with the molecular formula C12H15BrO2 It is a derivative of oxane, where a bromophenyl group is attached to the second carbon of the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)oxane typically involves the reaction of 2-bromobenzyl alcohol with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which then undergoes nucleophilic attack by the bromophenyl group to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)oxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The oxane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction Reactions: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Scientific Research Applications
2-(2-Bromophenyl)oxane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique chemical structure.
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)oxane involves its interaction with various molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the oxane ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromophenylacetic acid: Similar in structure but contains a carboxylic acid group instead of an oxane ring.
2-Bromophenethyl alcohol: Contains a hydroxyl group instead of an oxane ring
Uniqueness
2-(2-Bromophenyl)oxane is unique due to the presence of both a bromophenyl group and an oxane ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H13BrO |
---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
2-(2-bromophenyl)oxane |
InChI |
InChI=1S/C11H13BrO/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11H,3-4,7-8H2 |
InChI Key |
CLOATVXGGVJFAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C2=CC=CC=C2Br |
Origin of Product |
United States |
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